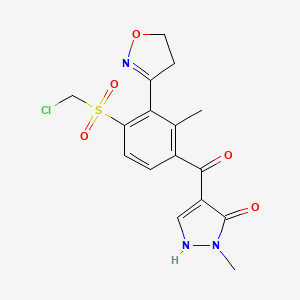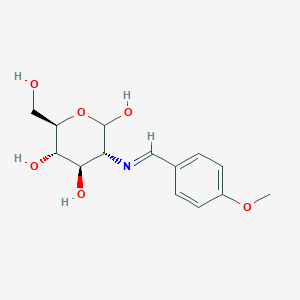
Iso Desloratadine Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso Desloratadine Hydrochloride Salt is a chemical compound known for its role as a degradation product of Desloratadine, which is a second-generation tricyclic antihistamine. Desloratadine is widely used to treat allergic conditions such as seasonal allergic rhinitis, perennial allergic rhinitis, and chronic idiopathic urticaria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Iso Desloratadine Hydrochloride Salt involves the demethylation of Desloratadine. The synthetic route typically includes the use of organic acid salts in a cosolvent to dissolve the raw material drug Desloratadine, followed by a mixing reaction . The reaction conditions often involve controlled temperatures and specific pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize impurities. The process involves the use of high-activity organic polybasic carboxylic acid salts to protect the active part of Desloratadine during the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Iso Desloratadine Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated products .
Aplicaciones Científicas De Investigación
Iso Desloratadine Hydrochloride Salt has several scientific research applications, including:
Mecanismo De Acción
Iso Desloratadine Hydrochloride Salt exerts its effects by competing with free histamine for binding at H1 receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This competitive binding blocks the action of endogenous histamine, leading to the temporary relief of allergic symptoms such as nasal congestion and watery eyes . The compound does not readily enter the central nervous system, which minimizes the risk of drowsiness .
Comparación Con Compuestos Similares
Similar Compounds
Desloratadine: The parent compound, known for its antihistamine properties and used to treat allergic conditions.
Loratadine: A precursor to Desloratadine, also used as an antihistamine.
Fexofenadine: Another second-generation antihistamine with similar uses.
Levocetirizine: A second-generation antihistamine with a similar mechanism of action.
Uniqueness
Iso Desloratadine Hydrochloride Salt is unique due to its specific degradation pathway from Desloratadine and its distinct chemical properties. It has a high binding affinity for H1 receptors and does not significantly affect the central nervous system, making it a valuable compound for research and pharmaceutical applications .
Propiedades
Fórmula molecular |
C19H20Cl2N2 |
|---|---|
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride |
InChI |
InChI=1S/C19H19ClN2.ClH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2;1H |
Clave InChI |
HQPKWJCQQLHQPS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


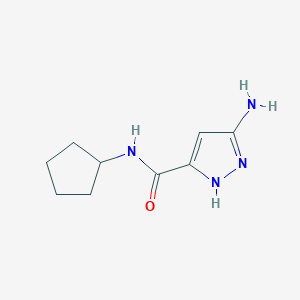
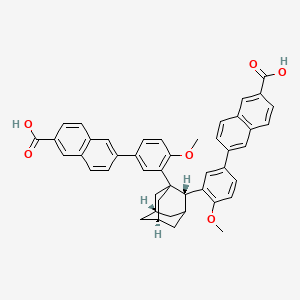
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)
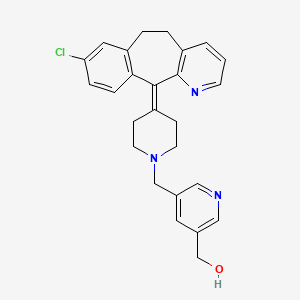
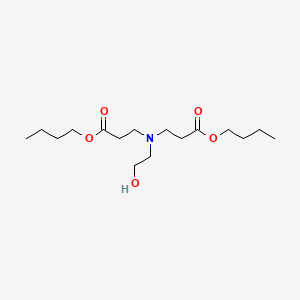
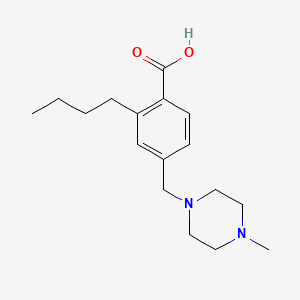
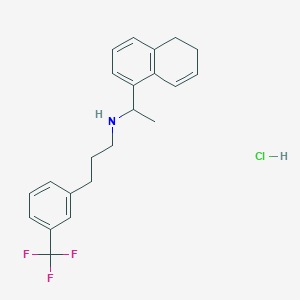
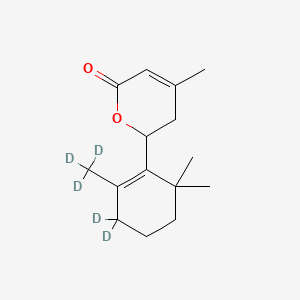
![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)
